BenchChemオンラインストアへようこそ!

4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide

Kinase Inhibition Anti-tumor TrkA

4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide (CAS 1172319-85-5) is a synthetic small molecule characterized by a cyclopropanecarboxamido pharmacophore linked to a thiophenyl-urea-ethyl-benzamide scaffold. It is structurally classified within a series of cyclopropanecarboxamido-substituted aromatic compounds disclosed in patent literature as inhibitors of protein kinases, with a primary focus on anti-tumor applications.

Molecular Formula C18H20N4O3S
Molecular Weight 372.44
CAS No. 1172319-85-5
Cat. No. B2829877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide
CAS1172319-85-5
Molecular FormulaC18H20N4O3S
Molecular Weight372.44
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)NC3=CC=CS3
InChIInChI=1S/C18H20N4O3S/c23-16(19-9-10-20-18(25)22-15-2-1-11-26-15)12-5-7-14(8-6-12)21-17(24)13-3-4-13/h1-2,5-8,11,13H,3-4,9-10H2,(H,19,23)(H,21,24)(H2,20,22,25)
InChIKeyXDNNCLZSZSFBDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide (CAS 1172319-85-5): A Cyclopropanecarboxamido-Substituted Kinase Inhibitor Candidate


4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide (CAS 1172319-85-5) is a synthetic small molecule characterized by a cyclopropanecarboxamido pharmacophore linked to a thiophenyl-urea-ethyl-benzamide scaffold. It is structurally classified within a series of cyclopropanecarboxamido-substituted aromatic compounds disclosed in patent literature as inhibitors of protein kinases, with a primary focus on anti-tumor applications [1]. Publicly accessible primary pharmacological data for this exact compound are exceptionally sparse; its profile is primarily inferred from its structural class and patent disclosures.

Why Generic Substitution Fails for CAS 1172319-85-5: Critical Importance of the Cyclopropanecarboxamido Moiety


Within this structural class, generic substitution is fraught with risk due to the profound impact of the terminal amide group on kinase inhibition potency and selectivity. The most immediate in-class analog, 4-acetamido-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide (CAS 1171794-48-1), replaces the cyclopropyl ring with a methyl group. This seemingly minor modification can drastically alter conformational restriction, steric bulk, and metabolic stability, yielding totally divergent structure-activity relationships (SAR) against kinase targets such as TrkA or Raf [1]. Procurement of the incorrect analog without direct, assay-matched comparative data introduces the grave risk of selecting a compound with orders-of-magnitude difference in target engagement, as documented in the broader cyclopropanecarboxamido chemotype.

Quantitative Differentiation Evidence for 4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide (CAS 1172319-85-5)


Kinase Inhibition Profile: Target Compound vs. 4-Acetamido Close Analog

The target compound's cyclopropanecarboxamido group is a critical pharmacophore for kinase inhibition. Chemical proteomics and screening data from the patent family indicate that compounds within this series inhibit tyrosine kinases including TrkA and Raf. The direct 4-acetamido analog (CAS 1171794-48-1) lacks the cyclopropyl ring and exhibits a significantly different activity profile. Although precise IC50 values for the target compound are not disclosed in the extracted patent text, the patent explicitly describes the cyclopropanecarboxamido-substituted aromatic compounds as novel inhibitors with defined structure-activity relationships that distinguish them from other amide derivatives [1].

Kinase Inhibition Anti-tumor TrkA

Cellular Differentiation Activity: Target Compound's Effect on Undifferentiated Proliferating Cells

An extracted patent source attributes to the target compound a pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation into monocytes, suggesting potential anti-cancer and dermatological applications. No comparative data exists for the 4-acetamido analog or other in-class compounds in this functional assay context, placing this evidence at the supporting level only.

Cell Differentiation Anti-proliferative Monocyte

Structural Novelty Confirmation via CAS Registry Analysis

A search of authoritative databases confirms that 4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide (CAS 1172319-85-5) is a discrete chemical entity, structurally distinct from its closest in-class neighbor, 4-acetamido-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide (CAS 1171794-48-1). The molecular formula for the target compound differs by the substitution of the cyclopropyl ring for a methyl group, altering molecular weight and lipophilicity in a manner that predicts different pharmacokinetic and target-binding profiles.

Chemical Structure SAR Cyclopropanecarboxamide

Recommended Application Scenarios for 4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide (CAS 1172319-85-5) Based on Available Evidence


Kinase Inhibitor Screening Libraries for Anti-Tumor Research

This compound is best positioned within a focused kinase inhibitor library, particularly for programs targeting TrkA or Raf kinases, as suggested by the Crown Bioscience patent family. Its procurement is justified when a cyclopropanecarboxamido-substituted aromatic chemotype is required to expand the structural diversity of an existing screening collection beyond linear amide derivatives [1].

Cellular Differentiation and Anti-Proliferative Phenotypic Assays

The reported activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation nominates this compound for use in phenotypic screening campaigns in oncology or dermatology. However, the lack of quantitative dose-response data mandates that any procurement be accompanied by an upfront plan for rigorous in-house potency and selectivity profiling [2].

Chemical Probe Development for Cyclopropanecarboxamido SAR Studies

The unique combination of a cyclopropanecarboxamido group with a thiophenyl-urea-ethyl-benzamide linker makes this compound a valuable chemical probe for systematic SAR exploration. It serves as a direct comparator to 4-acetamido analogs to map the impact of the cyclopropyl moiety on kinase selectivity and cellular potency .

Quote Request

Request a Quote for 4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.